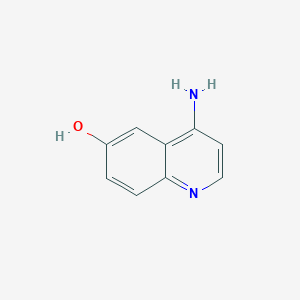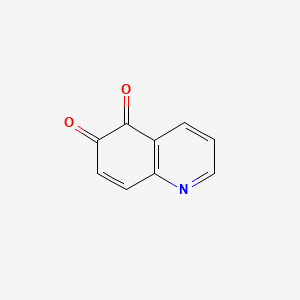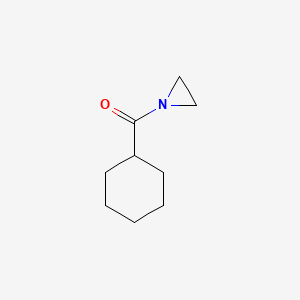
Aziridin-1-yl(cyclohexyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridin-1-yl(cyclohexyl)methanone is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles These compounds are known for their significant ring strain, making them highly reactive and versatile intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl(cyclohexyl)methanone typically involves the reaction of cyclohexyl isocyanate with aziridine. This reaction can be carried out under mild conditions, often at room temperature, using a suitable solvent such as dichloromethane. The reaction proceeds via the nucleophilic attack of the aziridine nitrogen on the carbonyl carbon of the isocyanate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Aziridin-1-yl(cyclohexyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aziridines.
Wissenschaftliche Forschungsanwendungen
Aziridin-1-yl(cyclohexyl)methanone has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Medicine: this compound and its derivatives have potential as anticancer agents due to their ability to form covalent bonds with DNA.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of aziridin-1-yl(cyclohexyl)methanone involves its high reactivity due to the ring strain of the aziridine moiety. This strain facilitates nucleophilic attack, leading to the formation of covalent bonds with various biological targets. In medicinal applications, the compound can interact with DNA, proteins, and other biomolecules, disrupting their normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: A simpler aziridine compound with similar reactivity but lacking the cyclohexyl group.
Azetidine: A four-membered nitrogen-containing ring with different reactivity and applications.
Cyclohexylamine: A compound with a cyclohexyl group but lacking the aziridine ring.
Uniqueness
Aziridin-1-yl(cyclohexyl)methanone is unique due to the combination of the aziridine ring and the cyclohexyl group. This combination imparts distinct reactivity and properties, making it valuable in various applications, particularly in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
98223-95-1 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
aziridin-1-yl(cyclohexyl)methanone |
InChI |
InChI=1S/C9H15NO/c11-9(10-6-7-10)8-4-2-1-3-5-8/h8H,1-7H2 |
InChI-Schlüssel |
ZCZHNDFVODJBBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


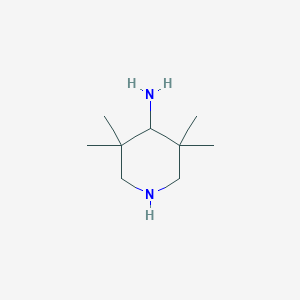


![2h-Furo[2,3-f]isoindole](/img/structure/B11920219.png)
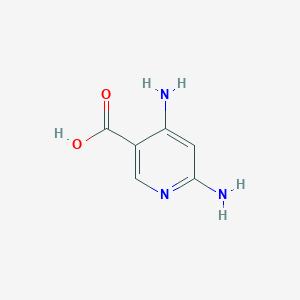
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11920236.png)
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)





